AChE Inhibition Potency: N-(4-Methoxyphenyl)thian-4-amine vs. Clinical Benchmark Donepezil
N-(4-Methoxyphenyl)thian-4-amine exhibits moderate inhibitory activity against electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM [1]. In contrast, the clinically approved AChE inhibitor donepezil demonstrates an IC50 of approximately 6.7 nM under comparable in vitro conditions [2]. While the target compound is approximately 13-fold less potent than donepezil, its scaffold diverges structurally from the benzylpiperidine class, offering an alternative chemotype for probing AChE interactions and developing tool compounds with potentially distinct selectivity profiles.
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | Donepezil: 6.7 nM |
| Quantified Difference | ~13-fold lower potency |
| Conditions | Electric eel AChE, Ellman assay with acetylthiocholine iodide substrate [1]; human AChE, similar Ellman-based method [2] |
Why This Matters
The compound provides a structurally distinct starting point for medicinal chemistry optimization aimed at improving potency while mitigating class-specific off-target effects associated with donepezil-like molecules.
- [1] BindingDB BDBM50111769 (CHEMBL3605354). IC50: 89 nM; Inhibition of electric eel AChE using acetylthiocholine iodide substrate by Ellman assay. View Source
- [2] Li, Y., et al. (2018). Reference detail: IC50 values of cholinesterase inhibitors. LiLab-ECUST. View Source
